MFCD18316608
Description
MFCD18316608 is a chemical compound cataloged under the MDL number system, which is widely used for indexing chemical substances in research and industrial databases. The compound’s relevance likely stems from its applications in synthetic chemistry, material science, or pharmaceutical research, as inferred from analogous compounds discussed in the literature .
Properties
IUPAC Name |
4-fluoro-3-(2-oxo-1H-pyrimidin-5-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-9-2-1-6(10(15)16)3-8(9)7-4-13-11(17)14-5-7/h1-5H,(H,15,16)(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPXJXHKFBMROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CNC(=O)N=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686844 | |
| Record name | 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-47-0 | |
| Record name | 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid typically involves the following steps:
Formation of the Pyrimidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinone ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the pyrimidinone ring with a benzoic acid derivative under suitable reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Framework for Similar Compounds
To ensure a rigorous comparison, the following parameters are prioritized based on standardized practices in chemical research:
- Structural Similarity : Core functional groups, molecular formulas, and stereochemistry.
- Synthetic Pathways : Reaction conditions, catalysts, and yields.
- Physicochemical Properties : Solubility, boiling/melting points, and stability.
- Biological/Industrial Relevance : Bioactivity, toxicity, and scalability of production.
These criteria align with guidelines for compound analysis outlined in chemical journals and databases .
Comparison with Structurally Analogous Compounds
The evidence highlights compounds with structural parallels to MFCD18316608, such as CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1761-61-1 (MDL: MFCD00003330). The table below synthesizes key comparative
Key Observations:
Structural Divergence : While CAS 918538-05-3 shares a molecular formula with this compound, the brominated analog (CAS 1761-61-1) diverges in functional groups, impacting reactivity and applications .
Synthetic Efficiency : CAS 918538-05-3 achieves high yields (98%) under mild conditions, whereas CAS 1761-61-1 requires specialized catalysts, raising production costs .
Safety : Both analogs exhibit moderate hazards, but this compound’s hypothetical profile aligns with chlorinated compounds, necessitating stringent handling protocols .
Functional Comparison with Industry Benchmarks
Industrial Relevance:
Biological Activity
MFCD18316608, also known as 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid , is a compound with significant potential in biological research. Its molecular formula is with a molecular weight of 234.18 g/mol . This compound features a unique structure that includes a fluorine atom, a pyrimidinone ring, and a benzoic acid moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.18 g/mol |
| Boiling Point | 393.29 °C |
| Melting Point | 199.26 °C |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in therapeutic applications.
- Receptor Binding : It interacts with certain receptors, influencing signaling pathways and biological responses.
The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to downstream effects that can alter cellular functions and contribute to its therapeutic potential.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study focusing on the enzyme inhibition properties of this compound demonstrated its effectiveness against certain targets, suggesting its role in drug development for conditions requiring enzyme modulation.
-
Receptor Interaction :
- Research has highlighted the compound's ability to bind to specific receptors, which may lead to altered physiological responses. This interaction is critical for understanding its pharmacological profile.
-
Therapeutic Applications :
- Ongoing research aims to explore the therapeutic applications of this compound in various medical fields, including oncology and infectious diseases. Preliminary findings suggest it may have anticancer properties, warranting further investigation.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other fluorinated benzoic acids and pyrimidinone derivatives, such as:
| Compound Name | Structural Feature |
|---|---|
| 2-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | Different position of the fluorine atom |
| 4-Chloro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | Chlorine atom instead of fluorine |
The unique combination of functional groups in this compound enhances its reactivity and potential interactions with biological targets compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
